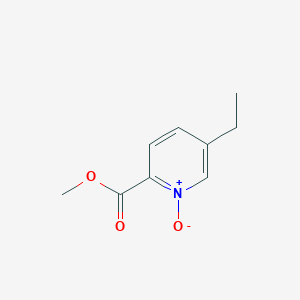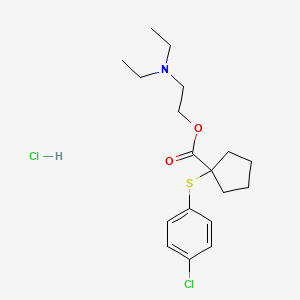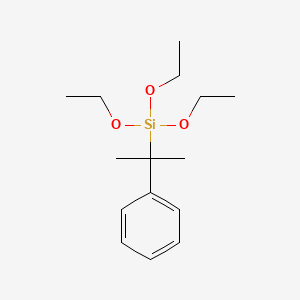
1,5-Dioxacycloheptadecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxacycloheptadecane-2,4-dione, also known as ethylene brassylate, is an organic compound with the molecular formula C15H26O4. It is a cyclic ester, specifically a macrocyclic lactone, and is known for its pleasant musk-like odor. This compound is widely used in the fragrance industry due to its stability and long-lasting scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dioxacycloheptadecane-2,4-dione can be synthesized through the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction typically involves heating the dicarboxylic acid with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxacycloheptadecane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dicarboxylic acid and ethylene glycol.
Reduction: Reduction of the lactone ring can produce the corresponding diol.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Hydrolysis: Produces the corresponding dicarboxylic acid and ethylene glycol.
Reduction: Yields the corresponding diol.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,5-Dioxacycloheptadecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Widely used in the fragrance industry as a fixative to enhance the longevity of scents in perfumes and personal care products.
Mechanism of Action
The mechanism of action of 1,5-Dioxacycloheptadecane-2,4-dione involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its musk-like odor. The compound’s structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its stability and low volatility contribute to its long-lasting fragrance.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Another macrocyclic lactone with similar structural features and applications in the fragrance industry.
Globalide: A macrocyclic lactone used in perfumery with a similar musk-like odor.
Habanolide: Another musk-like macrocyclic lactone used in fragrances.
Uniqueness
1,5-Dioxacycloheptadecane-2,4-dione is unique due to its specific ring size and the presence of two ester groups, which contribute to its distinct odor profile and stability. Its ability to form stable complexes with other molecules also makes it valuable in various applications, including drug delivery and fragrance formulation.
Properties
CAS No. |
106017-74-7 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1,5-dioxacycloheptadecane-2,4-dione |
InChI |
InChI=1S/C15H26O4/c16-14-13-15(17)19-12-10-8-6-4-2-1-3-5-7-9-11-18-14/h1-13H2 |
InChI Key |
ODRARZPEYGFDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCOC(=O)CC(=O)OCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


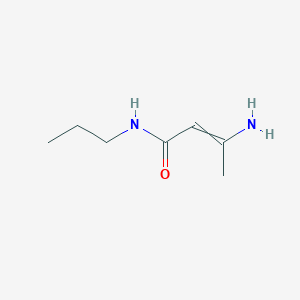
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)

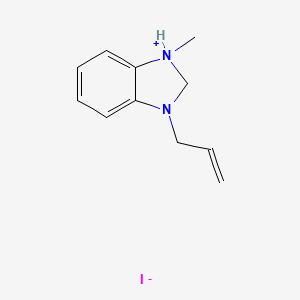
![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
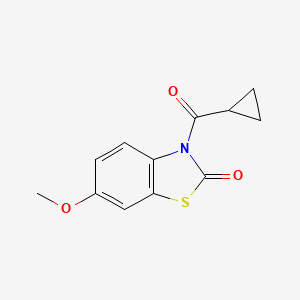
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

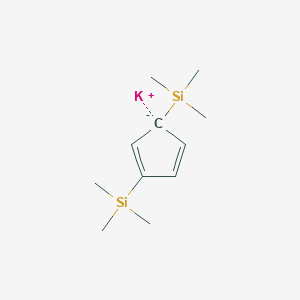
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
